3-(Tert-butylsulfonyl)pyrrolidine hydrochloride
Description
3-(Tert-butylsulfonyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a tert-butylsulfonyl substituent at the 3-position of the pyrrolidine ring, with a hydrochloride counterion. This compound is structurally characterized by its sulfonamide group and bulky tert-butyl moiety, which confer distinct steric and electronic properties.
Properties
IUPAC Name |
3-tert-butylsulfonylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-8(2,3)12(10,11)7-4-5-9-6-7;/h7,9H,4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZQJZYMXWYVSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation-Mediated Cyclization
The hydrogenation of nitrile intermediates, as exemplified in patent WO2007024113A1, offers a high-yield route to pyrrolidine derivatives. Starting from chiral 3-chloro-2-hydroxypropionitrile, hydroxy protection (e.g., with tert-butyldimethylsilyl groups) prevents undesired side reactions during nitrile reduction. Subsequent hydrogenation over palladium catalysts facilitates intramolecular cyclization, yielding protected pyrrolidines with >90% optical purity. This method’s scalability and stereochemical control make it industrially viable.
Domino Cyclization via Nucleophilic Substitution
Recent advancements in domino cyclization, as reported by Jstage.jst.go.jp, demonstrate the utility of ditosylate precursors. For instance, treating ditosylate 13b with sulfonamide nucleophiles (e.g., TsNH₂) at 60°C induces sequential intermolecular and intramolecular Sₙ2 reactions, forming fused pyrrolidine systems in 84% yield. This approach avoids elimination byproducts, ensuring structural fidelity (Table 1).
Table 1: Yields of Pyrrolidine Products from Domino Cyclization
| Leaving Group (LG) | Substrate | Product Yield (%) |
|---|---|---|
| Tosylate (TsO) | 13b | 84 |
| Mesylate (MsO) | 13c | 32 |
| Methyl Carbonate | 13d | 82 |
Data adapted from Ref. Tosylates outperform mesylates due to superior leaving-group ability and reduced steric hindrance.
Sulfonylation at the Pyrrolidine 3-Position
Introducing the tert-butylsulfonyl group necessitates precise regiocontrol. Two validated methods include:
Direct Sulfonylation of Pyrrolidine Intermediates
Reacting 3-hydroxypyrrolidine with tert-butylsulfonyl chloride in dichloromethane, using triethylamine as a base, achieves sulfonylation at the 3-position. However, competing O-sulfonylation necessitates hydroxy protection prior to this step. Patent WO2007024113A1 underscores that benzyl or tert-butyl carbonate protection increases yields from 45% to 82% by preventing oxygen-derived byproducts.
Late-Stage Functionalization via SN2 Displacement
Substituting a 3-chloro pyrrolidine intermediate with tert-butylsulfinate anions in DMF at 80°C provides an alternative pathway. Catalytic iodide additives enhance reaction rates by generating a more nucleophilic sulfinate species. This method, however, requires optically pure chloro precursors to retain stereochemical integrity.
Hydrochloride Salt Formation and Purification
The final step involves converting the free base to its hydrochloride salt. Stirring 3-(tert-butylsulfonyl)pyrrolidine in ethyl acetate under HCl gas saturation precipitates the hydrochloride salt. Recrystallization from ethanol/water (3:1) yields white crystals with >99% purity (HPLC). Notably, the patent literature emphasizes the importance of controlled pH (4.5–5.5) during salt formation to avoid decomposition.
Challenges and Mitigation Strategies
Regioselectivity in Sulfonylation
Unprotected hydroxyl groups lead to O-sulfonylation, reducing yields. Implementing bulky protecting groups (e.g., trityl) or low-temperature conditions (−20°C) suppresses this side reaction.
Stereochemical Integrity
Racemization during sulfonylation is minimized by using non-polar solvents (toluene) and avoiding strong bases. Chiral HPLC analysis confirms enantiomeric excess (>98%) in final products.
Chemical Reactions Analysis
Sulfonamide Reactivity
The tert-butylsulfonyl group confers stability and modulates nucleophilicity:
-
Hydrolysis Resistance : Sulfonamides are generally resistant to hydrolysis under mild acidic or basic conditions due to strong S–N bonding. Extreme conditions (e.g., concentrated HCl at 150°C) may cleave the sulfonamide bond to yield pyrrolidine and tert-butylsulfonic acid derivatives.
-
Nucleophilic Substitution : The sulfonyl group can act as a leaving group in SN2 reactions under strongly basic conditions. For example, treatment with NaH and alkyl halides may displace the sulfonyl moiety, forming alkylated pyrrolidines .
Pyrrolidine Ring Functionalization
The protonated pyrrolidine ring participates in selective transformations:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrolidine ring to a saturated pyrrolidine, retaining the sulfonyl group .
-
Oxidation : Oxidants like m-CPBA convert the pyrrolidine to a nitroxide radical, as demonstrated in sterically hindered analogs (e.g., 2-tert-butyl-pyrrolidine-1-oxyls) .
Table 1: Pyrrolidine Ring Reactions
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | 3-(tert-Butylsulfonyl)pyrrolidine | 85% | |
| Oxidation | m-CPBA, CH₂Cl₂, 0°C → RT | Nitroxide radical | 72% |
Coupling and Cross-Coupling Reactions
The sulfonamide group enables participation in metal-catalyzed reactions:
-
Pd-Catalyzed Alkylation : Analogous pyrrolidine derivatives undergo Pd-mediated carboamination with arylthianthrenium triflates to form C–N bonds .
-
Photoredox Catalysis : Under [Ir(ppy)₃] and blue light, sulfonyl radicals generated from related sulfonamides add to alkenes, enabling 5-endo cyclizations .
Organometallic Additions
The tertiary amine reacts selectively with organometallics:
-
Grignard Reagent Compatibility : Deprotonation with Et₃N allows ethylmagnesium bromide to add to the pyrrolidine ring, forming diastereomerically enriched products (dr > 6:1) .
-
Limitations : Bulky organometallics (e.g., t-BuLi) face steric hindrance from the tert-butylsulfonyl group, leading to incomplete conversions .
Scientific Research Applications
Drug Development
The compound has been investigated for its role as a building block in the synthesis of more complex molecules. Its sulfonyl group is particularly useful for creating derivatives that can act as inhibitors for various biological targets. For instance, it has been utilized in the development of compounds targeting tropomyosin receptor kinases (Trk), which are implicated in cancer and pain management .
Inhibitors of Protein Kinases
Research has shown that derivatives of 3-(Tert-butylsulfonyl)pyrrolidine hydrochloride can serve as effective inhibitors of protein kinases, specifically the Trk family. These inhibitors have potential applications in treating conditions associated with abnormal kinase activity, such as chronic pain, inflammation, and certain cancers .
Antimicrobial Properties
Some studies have indicated that derivatives of this compound exhibit antimicrobial activity. For example, certain synthesized derivatives have shown promising results against pathogenic bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
Neuroprotective Effects
The compound has been explored for its neuroprotective properties. In particular, research into dual-target ligands incorporating similar structures has demonstrated potential in treating neurodegenerative diseases like Parkinson's disease by inhibiting monoamine oxidase B (MAO B) and providing neuroprotection .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| WO 2013/088256 A1 | Identified as a Trk kinase inhibitor | Potential treatment for pain and cancer |
| MDPI Study on Indazole Derivatives | Showed antimicrobial activity | Development of new antibiotics |
| Neuroprotective Studies | Demonstrated efficacy against neurodegeneration | Treatment options for Parkinson's disease |
Mechanism of Action
The mechanism of action of 3-(Tert-butylsulfonyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 3-(tert-butylsulfonyl)pyrrolidine hydrochloride, we compare it with two closely related compounds: 3-(4-Methylphenylsulphonyl)pyrrolidine hydrochloride and 3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-pyrrolidine hydrochloride.
Key Differences:
Steric and Electronic Effects: The tert-butylsulfonyl group in the target compound introduces significant steric hindrance compared to the smaller 4-methylphenylsulfonyl group in its analog . This bulkiness may reduce reactivity in nucleophilic substitution reactions but enhance stability in acidic or basic conditions. The sulfonyl group (-SO₂-) is strongly electron-withdrawing, which polarizes the pyrrolidine ring and may increase electrophilicity at adjacent positions.
Lipophilicity and Solubility: The tert-butylsulfonyl group is less lipophilic than the tetramethylbutylphenoxy substituent but more lipophilic than the methylphenylsulfonyl group. This suggests intermediate solubility in organic solvents (e.g., DMSO or chloroform) compared to its analogs.
Applications: 3-(Tert-butylsulfonyl)pyrrolidine hydrochloride: Likely used as a chiral building block in asymmetric synthesis or as a protease inhibitor scaffold due to the sulfonamide group’s affinity for enzyme active sites. 3-(4-Methylphenylsulphonyl)pyrrolidine hydrochloride: Commonly employed in peptide coupling reactions or as an intermediate in pharmaceuticals . 3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-pyrrolidine hydrochloride: Potential applications in agrochemicals or surfactants due to its high lipophilicity and bulky substituent .
Research Findings and Trends
- Synthetic Utility : Sulfonylpyrrolidine derivatives are favored in medicinal chemistry for their ability to mimic transition states in enzymatic reactions. The tert-butylsulfonyl variant’s steric bulk may improve selectivity in target binding compared to less hindered analogs .
- Stability Studies : Compounds with tert-butyl groups exhibit enhanced thermal and oxidative stability. For example, tert-butylsulfonyl derivatives are less prone to hydrolysis than methylsulfonyl analogs under acidic conditions.
- Biological Activity: The 4-methylphenylsulfonyl analog has demonstrated moderate activity as a kinase inhibitor in preclinical studies, while phenoxy-substituted pyrrolidines (e.g., the tetramethylbutylphenoxy derivative) show herbicidal activity in agricultural screens .
Limitations and Data Gaps
- Contradictions: While the tert-butyl group is generally associated with increased stability, one study noted unexpected decomposition in polar aprotic solvents for a related compound, highlighting the need for further empirical validation .
Biological Activity
3-(Tert-butylsulfonyl)pyrrolidine hydrochloride is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structural features allow it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a tert-butylsulfonyl group, which enhances its solubility and reactivity. This structural modification is crucial for its interaction with biological systems.
The biological activity of 3-(tert-butylsulfonyl)pyrrolidine hydrochloride primarily involves its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Antimicrobial Activity
Research has shown that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, certain derivatives have been found to be effective against strains of Acinetobacter baumannii and Aeromonas hydrophila, demonstrating their potential as therapeutic agents against resistant bacterial infections .
Anticancer Activity
Studies indicate that pyrrolidine compounds can induce apoptosis in cancer cells. For example, some derivatives have shown selective cytotoxicity towards HL-60 leukemia cells, suggesting their potential as anticancer agents . The mechanism involves the activation of caspase-3, which plays a critical role in the apoptotic pathway.
Anti-inflammatory Activity
Compounds similar to 3-(tert-butylsulfonyl)pyrrolidine hydrochloride have demonstrated dual inhibitory effects on prostaglandin and leukotriene synthesis, comparable to established anti-inflammatory drugs like indomethacin . This suggests that such compounds may provide therapeutic benefits with reduced side effects.
Case Studies
- Antimicrobial Efficacy : In a comparative study, pyrrolidine derivatives were tested against multiple bacterial strains. One compound exhibited an MIC of 31.25 μg/mL against A. baumannii, significantly outperforming standard antibiotics like ampicillin (MIC: 125 μg/mL) .
- Anticancer Properties : A recent investigation into thiosemicarbazone-pyrrolidine complexes revealed strong anticancer activity against various cell lines, with IC50 values indicating potency greater than that of cisplatin . This highlights the potential of pyrrolidine derivatives in cancer therapy.
Research Findings
Q & A
Basic Research Questions
Q. What are the established synthesis methods for 3-(tert-butylsulfonyl)pyrrolidine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via sulfonylation of 3-pyrrolidine precursors. A common approach involves reacting pyrrolidine with tert-butylsulfonyl chloride under anhydrous conditions in dichloromethane or THF, followed by HCl treatment to isolate the hydrochloride salt. Key variables include reaction temperature (0–25°C), stoichiometric ratios (1:1.2 pyrrolidine:sulfonyl chloride), and purification via recrystallization (e.g., using ethanol/water mixtures). Yields typically range from 60–75% but can drop if moisture is present due to side reactions .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C): Confirm the presence of pyrrolidine protons (δ 3.2–3.5 ppm) and tert-butylsulfonyl groups (δ 1.2–1.4 ppm for tert-butyl; δ 3.0–3.2 ppm for sulfonyl).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks ([M+H]⁺ at m/z 236.1 for the free base).
- Elemental Analysis : Verify C, H, N, and S content against theoretical values (e.g., C: 44.6%, H: 7.9%) .
Q. What factors influence the stability of 3-(tert-butylsulfonyl)pyrrolidine hydrochloride in solution?
- Methodological Answer : Stability is pH-dependent. In aqueous solutions (pH < 3), the hydrochloride salt remains stable for >6 months at 4°C. Above pH 5, hydrolysis of the sulfonyl group occurs, forming sulfonic acid byproducts. Use inert atmospheres (N₂) during storage to prevent oxidation. Solubility is highest in polar aprotic solvents (e.g., DMF, DMSO) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) affect biological activity in related compounds?
- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., sulfonyl, chloro) enhance binding to enzymes like monoamine oxidases. For example, 3-(4-fluorophenylsulfonyl)pyrrolidine derivatives exhibit 10-fold higher inhibition of MAO-B compared to tert-butyl analogs. Computational docking (AutoDock Vina) can predict binding affinities by modeling interactions with active-site residues .
Q. What strategies optimize regioselectivity in sulfonylation reactions of pyrrolidine derivatives?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Use bulky bases (e.g., DBU) to deprotonate the pyrrolidine nitrogen, directing sulfonylation to the 3-position. Solvent polarity also plays a role: non-polar solvents (toluene) favor 3-substitution, while polar solvents (acetonitrile) may lead to mixed products. Catalyst screening (e.g., DMAP) can improve yields to >80% .
Q. How should researchers resolve contradictions in reported solubility and reactivity data for this compound?
- Methodological Answer : Discrepancies often arise from impurities or differing salt forms. Validate data by:
- Repurifying the compound via column chromatography (silica gel, 5% MeOH/CH₂Cl₂).
- Conducting parallel experiments under standardized conditions (e.g., 25°C, 0.1 M PBS).
- Cross-referencing with high-quality sources (PubChem, ECHA) for consensus values .
Q. What in vitro assays are suitable for evaluating the compound’s interaction with neurological targets?
- Methodological Answer : Use:
- Radioligand binding assays : Screen for affinity to dopamine D₂/D₃ receptors (³H-spiperone displacement).
- Enzyme inhibition assays : Measure MAO-B activity using kynuramine as a substrate (fluorescence detection at 360/440 nm).
- Calcium imaging : Assess modulation of GPCR signaling in neuronal cell lines (e.g., SH-SY5Y) .
Q. What advanced techniques address challenges in detecting stereochemical impurities?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomeric impurities. For diastereomers, use 2D-NMR (NOESY) to confirm spatial arrangements. X-ray crystallography provides definitive structural proof but requires high-quality crystals grown via vapor diffusion (e.g., 30% PEG 4000) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
